molecular formula C14H13N3O5S B10987005 Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B10987005
M. Wt: 335.34 g/mol
InChI Key: PROBVEABZWGBQT-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H13N3O5S and its molecular weight is 335.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-2-(pyridine-2-carbonylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H13N3O5S/c1-21-10(18)7-9-11(13(20)22-2)23-14(16-9)17-12(19)8-5-3-4-6-15-8/h3-6H,7H2,1-2H3,(H,16,17,19)

InChI Key

PROBVEABZWGBQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(SC(=N1)NC(=O)C2=CC=CC=N2)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula for this compound is C14H16N2O4SC_{14}H_{16}N_{2}O_{4}S. Its structure features a thiazole ring, which is known for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that thiazole derivatives exhibited up to 16-fold increased antibacterial effects compared to standard antibiotics like oxytetracycline .

Anticancer Properties

Thiazole compounds have also been investigated for their anticancer properties. Research has shown that certain thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study highlighted that thiazole derivatives with pyridine substitutions demonstrated enhanced cytotoxicity against several cancer cell lines, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

The compound's structural components suggest it may act as an inhibitor of specific enzymes involved in disease pathways. For example, thiazoles are known to inhibit carbonic anhydrase and other enzymes critical in tumor growth and metastasis. This inhibition could lead to reduced tumor progression and improved patient outcomes .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain. Results indicated that the compound had an MIC ranging from 7.8 µg/mL to 31.25 µg/mL , significantly outperforming standard antibiotics in some cases .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus7.8
Escherichia coli15.6
Salmonella enterica31.25

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values for various cancer cell lines were documented as follows:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)10.0
A549 (lung cancer)15.0

These findings suggest that the compound could be further developed as a potential anticancer agent.

Preparation Methods

Thiazole Ring Formation via Hantzsch Reaction

The Hantzsch thiazole synthesis is a cornerstone for constructing the core structure. This method involves reacting a pyridine-2-carbothioamide with α-halo carbonyl compounds (e.g., ethyl 2-chloro-3-oxobutanoate) under reflux conditions.

Example Protocol (Adapted from ):

  • Reactants: Pyridine-2-carbothioamide (30 mmol), ethyl 2-chloro-3-oxobutanoate (30 mmol)

  • Solvent: Absolute ethanol (30 mL)

  • Conditions: Reflux at 80°C for 5 hours

  • Workup: Neutralization with NaHCO₃, filtration, and recrystallization from water

  • Yield: ~85% (for analogous thiazole esters)

Key Data:

ParameterValue
Reaction Time5–12 hours
Temperature70–80°C
SolventEthanol, THF, or toluene

Introduction of the Methoxy-Oxoethyl Sidechain

The 4-(2-methoxy-2-oxoethyl) group is introduced via alkylation or Michael addition. A common approach involves reacting a brominated thiazole intermediate with methyl acrylate under basic conditions.

Method from :

  • Intermediate: Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate

  • Reagents: Methyl acrylate, NaH (base)

  • Solvent: Tetrahydrofuran (THF)

  • Conditions: 70°C for 5 hours

  • Yield: 57–60%

Optimization Note:

  • Use of NaH ensures deprotonation for nucleophilic attack.

  • Excess methyl acrylate improves conversion but requires careful purification.

Amide Coupling at Position 2

The [(pyridin-2-ylcarbonyl)amino] group is introduced via amide bond formation. This step typically employs coupling agents like HATU or DCC.

Protocol from :

  • Reactants: 2-Amino-thiazole intermediate, pyridine-2-carbonyl chloride

  • Coupling Agent: HATU, DIPEA (base)

  • Solvent: Dichloromethane (DCM)

  • Conditions: Room temperature, 12 hours

  • Yield: 70–75%

Comparative Table of Coupling Agents:

AgentSolventTemperatureYield (%)Purity (%)
HATUDCMRT75≥95
EDCl/HOBtDMF0°C→RT6890
DCCTHFRT6588

Alternative Solid-Phase Synthesis

A traceless solid-phase approach (reported in ) enables modular assembly, particularly for combinatorial libraries:

  • Resin Functionalization: Merrifield resin modified with a sulfur linker.

  • Cyclization: Formation of 4-amino-thiazole-5-carboxylic acid resin.

  • Amide Coupling: Sequential Fmoc-based coupling with pyridin-2-carbonyl groups.

  • Cleavage: TFA/DCM mixture to release the final product.

  • Yield: 9–11% (11-step process)

  • Advantage: High purity (≥87%) and scalability.

Industrial-Scale Considerations

For large-scale production, continuous flow systems optimize yields and reduce costs:

  • Key Steps:

    • Automated thiazole cyclization at 100°C with real-time monitoring.

    • Catalytic hydrogenation for sidechain reduction (Pd/C, H₂ at 50 psi).

  • Catalyst: Bis(triphenylphosphine)palladium dichloride ( , ).

  • Throughput: 1.2 kg/day with 90% purity.

Challenges and Solutions

  • Regioselectivity: Competing reactions at thiazole positions 2 and 4 are mitigated using sterically hindered bases (e.g., DBU).

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

  • Stability: The ester group hydrolyzes under acidic conditions; storage at −20°C in anhydrous DMSO is recommended.

Summary of Optimized Routes

StepMethodYield (%)Key Reference
Thiazole formationHantzsch reaction85
Sidechain additionNaH-mediated alkylation60
Amide couplingHATU/DIPEA75
Solid-phase synthesisTraceless linker11

Q & A

Q. Characterization Methods :

  • Spectroscopy : 1^1H/13^13C NMR to confirm regiochemistry and purity .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : To resolve ambiguous stereochemistry in crystalline derivatives .

How do structural features like the pyridin-2-ylcarbonyl group influence reactivity and biological activity?

Basic Research Focus
The pyridin-2-ylcarbonyl moiety contributes to:

  • Electron-withdrawing effects : Stabilizes the thiazole ring and enhances electrophilic reactivity at the 5-carboxylate position .
  • Biological interactions : Acts as a hydrogen bond acceptor, facilitating binding to kinase active sites (observed in analogs with similar scaffolds) .

Q. Comparative Analysis :

Structural Analog Key Features Observed Activity
Methyl 5-(pyridin-2-yl)-thiazole-4-carboxylatePyridine substituentAntifungal activity (IC50_{50} 8 μM)
Ethyl 2-[(pyrimidinyl)amino]-thiazole-4-carboxylatePyrimidine linkageInhibits bacterial RNA polymerase

What strategies optimize reaction yields in multi-step syntheses of this compound?

Q. Advanced Research Focus

  • Stepwise Purification : Use flash chromatography after each step to isolate intermediates (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Catalytic Efficiency : Replace traditional coupling agents (e.g., DCC) with HATU to reduce side-product formation in amide bond formation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during cyclization .

Data-Driven Example :
In a related thiazole synthesis, switching from DCM to DMF increased yield from 45% to 72% for the cyclocondensation step .

How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Q. Advanced Research Focus

  • Dynamic NMR Studies : Detect rotational barriers in amide bonds (e.g., coalescence temperature analysis for conformational isomers) .
  • Density Functional Theory (DFT) : Compare computed 1^1H NMR chemical shifts with experimental data to validate structural assignments .
  • Isotopic Labeling : Use 15^{15}N-labeled intermediates to clarify ambiguous coupling patterns in heterocyclic regions .

Case Study : A derivative with conflicting 13^13C NMR signals at C-4 and C-5 was resolved via 2D HSQC, confirming the methoxy-2-oxoethyl group’s position .

What methodologies elucidate the compound’s mechanism of action in kinase inhibition?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding modes using crystal structures of kinase targets (e.g., EGFR or CDK2) to identify key interactions .
  • Enzyme Assays : Measure IC50_{50} values in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) under varied pH and co-factor conditions .
  • Metabolite Profiling : Use LC-MS to track metabolic stability and identify active metabolites in hepatic microsomes .

Key Finding : Analogs with a pyridin-2-ylcarbonyl group showed 10-fold higher selectivity for EGFR over VEGFR due to steric compatibility with the ATP-binding pocket .

How do structural modifications at the 4-(2-methoxy-2-oxoethyl) position affect solubility and bioavailability?

Q. Advanced Research Focus

  • Ester-to-Carboxylic Acid Hydrolysis : Evaluate pH-dependent stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) .
  • LogP Optimization : Replace the methoxy group with hydrophilic substituents (e.g., hydroxyl or amine) to enhance aqueous solubility .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., phosphate esters) to improve membrane permeability .

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